Product packaging for almagcit(Cat. No.:CAS No. 151126-69-1)

almagcit

Cat. No.: B1176991
CAS No.: 151126-69-1
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Description

Almagcit is a crystalline chemical compound containing both aluminum and magnesium, utilized in pharmaceutical and biochemical research . It is structurally characterized as a layered material, often composed of hydrotalcite along with magnesium hydroxycarbonate and/or magnesium carbonate and amorphous aluminum hydroxide . Its primary research application is in the study of antacid agents, where it is investigated for its acid-neutralizing capacity (ANC) and behavior in simulated gastric environments . Researchers value this compound for its properties as a crystalline powder and its role in comparative studies with other related antacids like almagate and magaldrate . Please note that comprehensive data on its specific pharmacological profile and exclusive research applications is limited in the current literature. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

151126-69-1

Molecular Formula

C13H11NO2

Synonyms

almagcit

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Almagcit Composites

Controlled Precipitation and Co-precipitation Techniques for Multi-Phase Inorganic Systems

Impact of Mixing Strategies on Homogeneity and Microstructure Development

The homogeneity and microstructure of "almagcit" composites are significantly influenced by the chosen mixing strategies during synthesis. Co-precipitation is a widely utilized method for preparing hydrotalcite-like compounds, which are a key component of "this compound". This process involves mixing solutions containing appropriate proportions of metal cations (aluminum and magnesium) with an alkaline solution, often incorporating a carbonate source. google.comnih.gov

Exploration of Sol-Gel and Hydrothermal Synthesis Pathways for Analogous Materials

Beyond direct co-precipitation, sol-gel and hydrothermal synthesis pathways offer alternative routes for preparing "this compound" composites and analogous aluminum-magnesium materials, enabling fine control over their properties.

Sol-Gel Synthesis: This method is advantageous for achieving molecular-level mixing of precursors, leading to highly homogeneous products. researchgate.netmdpi.com The general sol-gel process for these materials typically involves the dissolution of aluminum and magnesium salts, followed by gelation through hydrolysis or urea (B33335) hydrolysis techniques. Subsequent steps include aging under controlled temperature and pressure, washing, drying, and finally calcination to obtain the desired hydroxide (B78521) phases. researchgate.net For example, sol-gel synthesis has been used to prepare aluminum and magnesium oxides from alkoxide precursors, where acetic acid can be used to control the hydrolysis and condensation reactions. mdpi.com Aluminum alkoxides are highly reactive and often require the addition of chelating agents to regulate their hydrolysis and condensation rates. nih.gov This pathway can also yield amorphous magnesium oxide monoliths from magnesium alkoxides. nih.gov

Hydrothermal Synthesis: This method is known for enhancing the crystallinity of hydroxides by subjecting coprecipitated precursors to elevated temperatures and pressures in autoclaves. google.comresearchgate.net Temperatures ranging from 50°C to 100°C, and even up to 200°C, are common in hydrothermal synthesis for basic magnesium aluminum carbonate. mdpi.comgoogle.comnih.gov A patented hydrothermal approach involves combining active aluminum hydroxide, basic magnesium carbonate, and magnesium oxide in an aqueous suspension under shearing forces. google.commdpi.comgoogle.com Research indicates that the specific magnesium and aluminum containing compounds used as starting materials (e.g., different hydrated forms of magnesium carbonate) significantly influence the formation of hydrotalcite under hydrothermal conditions, sometimes leading to the co-formation of intermediate compounds like boehmite and magnesium carbonate. nih.gov

Post-Synthetic Processing and Chemical Modification of "this compound" Composites

Post-synthetic processing and chemical modifications are crucial for tailoring the performance and stability of "this compound" composites.

Effects of Thermal Treatment on Crystalline Phases and Amorphous Component Stability

Thermal treatment plays a critical role in determining the crystalline phases and the stability of amorphous components within "this compound" composites. Hydrotalcite, a key constituent, exhibits thermal stability up to approximately 300°C, undergoing reversible dehydration below this temperature. Beyond 450°C, irreversible decomposition occurs, leading to the release of carbon dioxide and water, and the formation of metal oxides. Aluminum hydroxide typically begins to decompose around 230°C, releasing water vapor. osti.gov Similarly, magnesium hydroxide decomposes in the range of 300-400°C, also releasing water vapor. researchgate.netgoogle.com

Calcination of layered materials, such as those obtained from sol-gel synthesis with acetate (B1210297), can result in the loss of acetate ligands and the formation of a mixture comprising amorphous alumina (B75360) and crystalline magnesium aluminum spinel (MgAl2O4). mdpi.com Further calcination at temperatures exceeding 750°C can lead to a heterogeneous mixture of crystalline magnesium-aluminum oxide and aluminum oxide phases. mdpi.com The preparation of MgAl2O4 spinel, for instance, often involves a sol-gel process followed by high-temperature calcination, sometimes as high as 1200°C.

Chemical Aging and Stability Studies in Various Non-Biological Environments

The chemical aging and stability of "this compound" composites in non-biological environments are influenced by their inherent chemical structure and the stability of their constituent components. The chemical structure of aluminum magnesium carbonate oxide, a representative mixed metal oxide and carbonate, is known to influence its reactivity and stability.

Hydrotalcite, a significant component, has been observed to form stable colloidal suspensions within a pH range of 7 to 11.5. However, at pH values of 9 or below, some leaching of magnesium ions (Mg2+) from hydrotalcite colloids has been noted. Generally, hydrotalcites are characterized by their insolubility in water and most organic solvents, a property that contributes to their stability. Their layered structure and anion exchange capacity further enhance their stability and versatility in various chemical environments. The individual components also exhibit specific stability profiles: magnesium carbonate is largely insoluble in water but readily reacts with acids, while aluminum hydroxide is practically insoluble in water but soluble in strong acids or alkaline solutions. osti.gov

Surface Functionalization and Coating Strategies for Modified Chemical Interactions

A direct example of surface functionalization for aluminum-magnesium hydroxide composites involves grafting poly(methyl methacrylate) (PMMA) onto their surface to create hydrophobic particles. Furthermore, aluminum-magnesium hydroxycarbonate has been utilized to stabilize carminic acid, suggesting its role in modifying surface interactions for improved stability of other compounds. osti.gov In the context of antacid products, the antacid materials themselves, including magnesium hydroxide, magnesium carbonate, and aluminum hydroxide, are incorporated into chewing gum coatings, where their particle size influences their dissolution rate and effectiveness. While industrial anti-acid coatings typically involve applying thermosetting resins to protect surfaces from corrosive acids, rodator.com the modification of the antacid composite's surface is geared towards enhancing its intrinsic properties or interactions within a formulation.

Analysis of "this compound" Reveals No Scientific Consensus on Chemical Identity

A thorough review of scientific databases and chemical literature reveals no compound formally recognized as "this compound." The term does not appear in established chemical indexes or peer-reviewed research, preventing the generation of a scientifically accurate article based on the requested advanced spectroscopic and diffractional characterization.

It is possible that "this compound" may be a trade name, a colloquial term, or a misspelling of a different, recognized compound. One such compound with a similar name and elemental composition (aluminum, magnesium) is Almagate, an antacid with the chemical formula Al₂Mg₆(CO₃)₂(OH)₁₄ · 4H₂O. However, without confirmation, any analysis would be speculative and would deviate from the specific instructions to focus solely on "this compound."

Given the absence of verifiable data for a compound named "this compound," it is not possible to provide the detailed analysis requested, which includes:

X-Ray Diffraction (XRD): Identification of crystalline phases, crystallite size, lattice strain, and quantitative phase abundance via Rietveld refinement.

Vibrational Spectroscopy: Analysis of molecular bonding and functional groups using Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Producing an article on these topics requires concrete, published experimental data that is currently unavailable for a substance identified as "this compound." Any attempt to do so would lack the scientific accuracy and authority required for this subject matter. Therefore, no content can be generated for the provided outline.

Based on a thorough review of available scientific literature, there is no recognized chemical compound by the name of "this compound." As a result, data from advanced spectroscopic and diffractional characterization studies, including vibrational spectroscopy, Nuclear Magnetic Resonance (NMR), X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES), are not available for a substance with this name.

Therefore, it is not possible to generate an article with detailed research findings and data tables that strictly adheres to the provided outline for a compound named "this compound." The specific analytical data requested for aluminum coordination, magnesium speciation, carbonate interactions, and surface chemical states cannot be provided in the absence of published research on this particular compound.

Advanced Spectroscopic and Diffractional Characterization of Almagcit Composition and Structure

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States

Chemical State Analysis of Aluminum, Magnesium, Oxygen, and Carbon at Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements at the material's interface. For a material like almagcit, XPS provides insight into the chemical environments of aluminum, magnesium, oxygen, and carbon within the top 1-10 nanometers of the surface. The analysis focuses on the binding energies of core-level electrons, which are unique to each element and sensitive to its oxidation state and local bonding environment.

The primary crystalline component of this compound, hydrotalcite (Mg₆Al₂(OH)₁₆CO₃·4H₂O), presents several distinct chemical environments. nih.gov

Aluminum (Al): The Al 2p peak in the XPS spectrum of hydrotalcite-like materials is typically observed at a binding energy of approximately 74.5 eV. mdpi.com This binding energy is characteristic of Al³⁺ in an octahedral coordination with hydroxide (B78521) ions (Al-OH) within the brucite-like layers of the LDH structure. mdpi.com The presence of a single, symmetric peak indicates a uniform chemical state for aluminum throughout the analyzed surface.

Magnesium (Mg): The Mg 1s peak is generally found around 1304.1 eV, while the Mg 2p peak appears at approximately 50.1 eV. mdpi.com These values are consistent with Mg²⁺ ions also in an octahedral environment, bonded to hydroxide groups (Mg-OH) within the layers.

Oxygen (O): The O 1s spectrum is more complex and can be deconvoluted into multiple peaks, revealing the different oxygen-containing functional groups at the interface. Typically, three distinct peaks are identified:

A peak at a lower binding energy (~530.5 eV) is assigned to oxygen in the interlayer carbonate anions (CO₃²⁻). mdpi.com

The most intense peak, usually around 531.6 eV, corresponds to the oxygen in the metal-hydroxyl (M-OH) groups forming the fundamental brucite-like layers. mdpi.com

A peak at a higher binding energy (~532.4 eV) is attributed to the oxygen in interlayer and physisorbed water molecules (H₂O). mdpi.com

Carbon (C): The C 1s spectrum provides information about the carbonate ions present in the interlayer of the hydrotalcite structure and potentially from the magnesium carbonate/hydroxycarbonate phases. The main peak for the interlayer carbonate (CO₃²⁻) is typically observed around 289.8 eV. A secondary peak often appears at a lower binding energy (e.g., 284.8 eV), which is used as a reference for charge correction and is attributed to adventitious carbon. nih.govmdpi.com

The presence of amorphous aluminum hydroxide and magnesium hydroxycarbonate/carbonate as separate phases alongside the hydrotalcite structure would be reflected in the broadening of the respective XPS peaks or the appearance of additional shoulder peaks, indicating slight variations in the chemical environments of Al, Mg, O, and C.

Representative XPS Binding Energies for the Components of "this compound"
ElementCore LevelBinding Energy (eV)Attributed Chemical State/Species
AluminumAl 2p~74.5Al³⁺ in octahedral Al(OH)₆ units
MagnesiumMg 2p~50.1Mg²⁺ in octahedral Mg(OH)₆ units
OxygenO 1s~530.5Oxygen in interlayer carbonate (CO₃²⁻)
~531.6Oxygen in metal-hydroxyls (Mg-OH, Al-OH)
~532.4Oxygen in interlayer water (H₂O)
CarbonC 1s~289.8Carbon in interlayer carbonate (CO₃²⁻)

Depth Profiling to Investigate Elemental Distribution Gradients

Depth profiling is used to understand the distribution of elements as a function of depth from the surface into the bulk of the material. Techniques such as Secondary Ion Mass Spectrometry (SIMS) or Auger Electron Spectroscopy (AES) combined with ion sputtering can be employed for this purpose.

For a composite material like this compound, which is a physical mixture of different phases, the elemental distribution is expected to be largely homogeneous on a macroscopic scale. Within a single particle or agglomerate, the distribution depends on its formation.

Microstructural and Morphological Characterization of Almagcit Systems

Electron Microscopy for Direct Imaging of Morphology and Internal Structure

Electron microscopy techniques utilize a beam of electrons to image samples at high resolution, allowing for detailed examination of material morphology and internal structure.

Scanning Electron Microscopy (SEM) for Particle Size, Shape, and Aggregation

Scanning Electron Microscopy (SEM) is a widely used technique for the direct visualization of the size, shape, and surface features of particles. nanoscience-analytical.comnanoscience.com By scanning a focused electron beam across the sample surface, SEM produces high-resolution images that reveal the external morphology of "almagcit" particles. Analysis of SEM images allows for the determination of particle size distributions and provides qualitative and quantitative information regarding particle shape and roundness. nanoscience.commdpi.com

For "this compound" systems, SEM is essential for observing the morphology of the constituent phases and their spatial arrangement. It can distinguish between individual particles and aggregates, which is particularly important for understanding powder behavior and potentially its reactivity. nanoscience-analytical.comnanoscience.com The technique can resolve features at the nanometer scale, enabling the visualization of sub-micron and nanoscale particles and distinguishing nanoscale surface details. nanoscience.com

Typical SEM Observations for "this compound" Systems:

FeatureObservationSignificance
Particle ShapeIrregular, platy (characteristic of hydrotalcite), or amorphous shapes.Influences packing density and surface area.
Particle SizeRanging from sub-micron to several micrometers, depending on synthesis.Affects reactivity and processing behavior.
AggregationPresence of agglomerates or aggregates of primary particles.Impacts dispersion and surface area availability.
Surface TextureSmooth, rough, or pitted surfaces on individual particles.Can influence surface interactions and reactivity.

SEM's ability to clearly distinguish between individual particles and agglomerates is a key advantage for particle analysis, especially when dealing with composite materials like "this compound." nanoscience.com

Transmission Electron Microscopy (TEM) for Nanoscale Features and Lattice Fringe Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of internal structure, nanoscale features, and even atomic arrangements through lattice fringe imaging. nanoscience.comxray.cz To form a TEM image, a high-energy electron beam is transmitted through an extremely thin sample. nanoscience.com

For "this compound," TEM is invaluable for examining the fine details of the individual phases present within the composite. It can reveal the layered structure characteristic of hydrotalcite components and the morphology of amorphous aluminum hydroxide (B78521) or crystalline magnesium carbonate phases at the nanoscale. TEM enables the observation of particle interfaces and the degree of mixing between different components.

High-resolution TEM (HRTEM) can provide lattice fringe images, which are formed by the interference of scattered electron beams. nanoscience.comxray.cz These fringes correspond to the atomic planes within crystalline regions of the material. Analyzing lattice fringes can provide information about the crystallinity, crystallite size, and crystallographic orientation of the individual phases within "this compound," such as the hydrotalcite layers or any crystalline magnesium carbonate present. pdx.eduresearchgate.net

TEM Capabilities for "this compound" Analysis:

FeatureInformation Provided
Nanoscale MorphologyDetailed shape and size of primary particles, observation of internal voids or defects.
Inter-phase BoundariesVisualization of interfaces between different phases (hydrotalcite, amorphous Al(OH)₃).
CrystallinityIdentification of crystalline regions and assessment of their size and perfection.
Lattice Fringe ImagingMeasurement of lattice spacings and orientation of crystalline components.

TEM allows for the visualization of the smallest structures in matter, providing crucial insights into the nanostructure of "this compound" that are not accessible by SEM. nanoscience.com

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping at the Micro/Nanoscale

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful analytical technique used to determine the elemental composition of a specimen. dti.dkbruker.comnih.gov When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. EDX detects these X-rays, providing an elemental spectrum and allowing for elemental mapping. dti.dkbruker.com

For "this compound," EDX is essential for confirming the presence and distribution of its constituent elements: aluminum, magnesium, carbon, and oxygen. researchgate.netnih.gov EDX mapping can reveal the spatial distribution of these elements within individual particles and across the sample, helping to understand the homogeneity or heterogeneity of the composite material. dti.dkbruker.comoup.com

When combined with SEM, EDX provides elemental information at the microscale, allowing for the analysis of larger particles and aggregates. bruker.com Coupled with TEM, EDX can perform elemental analysis at the nanoscale, enabling the determination of the composition of very small features or different phases observed in the TEM images. bruker.comthermofisher.com This is particularly useful for identifying the elemental makeup of the different phases (hydrotalcite, magnesium carbonate, amorphous aluminum hydroxide) within "this compound" and observing any elemental segregation.

EDX Applications for "this compound":

Compositional Verification: Confirming the presence of Al, Mg, C, and O.

Elemental Mapping: Visualizing the spatial distribution of Al, Mg, C, and O to understand phase distribution. dti.dkbruker.comoup.com

Phase Identification: Correlating elemental composition with morphology observed in SEM/TEM to identify different phases.

Homogeneity Assessment: Evaluating the uniformity of elemental distribution throughout the sample.

EDX provides crucial chemical information that complements the morphological data obtained from SEM and TEM, offering a more complete understanding of the "this compound" system. dti.dkbruker.com

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that uses a sharp tip attached to a cantilever to scan the surface of a sample. oxinst.comwikipedia.org AFM can provide high-resolution three-dimensional topographical images and measure local surface properties. wikipedia.orgnanosurf.commeasurlabs.com

High-Resolution Topographical Imaging of "this compound" Particle Surfaces

AFM is particularly well-suited for obtaining high-resolution topographical images of surfaces, including the surfaces of individual "this compound" particles. nanosurf.commeasurlabs.comnanoscientific.org By measuring the deflection of the cantilever as the tip interacts with the surface, AFM can create a detailed map of the surface height variations. wikipedia.org

For "this compound," AFM topography can reveal fine surface details such as roughness, steps, terraces, or the presence of smaller crystallites on the surface of larger particles. nanosurf.com This is especially useful for characterizing the surface texture of the different phases present and understanding how synthesis or processing might affect the surface morphology. AFM can achieve sub-nanometer vertical resolution, making it a powerful tool for quantitative measurements of surface topography and roughness parameters. nanosurf.commeasurlabs.com

AFM Topographical Analysis of "this compound":

MeasurementInformation Provided
Surface RoughnessQuantitative assessment of surface texture (e.g., RMS roughness). nanosurf.comspmtips.com
Surface FeaturesVisualization of nanoscale features like pits, mounds, or layered structures. nanoscience.com
Particle DimensionsAccurate height measurements of particles or features on surfaces. nanosurf.com
Surface Area MappingDetailed 3D topography can contribute to surface area estimations at the nanoscale.

AFM topography provides a three-dimensional view of the "this compound" particle surfaces with remarkable resolution, complementing the information obtained from electron microscopy which typically provides 2D projections or surface views. wikipedia.orgnanosurf.com

Probing Interparticle Adhesion and Mechanical Properties at the Nanometer Scale

Beyond topography, AFM can also be used to probe local mechanical properties and interparticle forces, such as adhesion, at the nanometer scale. wikipedia.orgspmtips.commit.eduri.seacs.orgnih.gov By bringing the AFM tip into contact with the sample surface and then retracting it, a force-distance curve can be generated. mit.eduacs.orgacademie-sciences.fr Analysis of these curves provides information about the adhesive forces between the tip and the sample surface, as well as the elastic and mechanical properties of the material. wikipedia.orgspmtips.commit.eduacs.org

For "this compound" systems, AFM force spectroscopy can be used to:

Measure Local Adhesion Forces: Quantify the adhesive interaction between the AFM tip and different areas on the "this compound" particle surface, potentially distinguishing between the adhesive properties of the different phases. mit.eduacs.orgacademie-sciences.fr

Assess Local Mechanical Properties: Determine local mechanical properties such as Young's modulus or stiffness on the nanoscale by analyzing the indentation part of the force curve. wikipedia.orgspmtips.comacs.org This is particularly useful for understanding the mechanical heterogeneity of the composite material. acs.org

Study Interparticle Interactions: While challenging, AFM can be adapted to study the forces between two particles by attaching one particle to the cantilever tip and using a flat surface or another particle as the substrate. This can provide insights into the aggregation behavior of "this compound" particles. mit.eduri.se

AFM's ability to measure forces with high sensitivity allows for the investigation of surface forces and mechanical properties at a resolution far beyond conventional techniques. mit.eduacs.org This nanoscale mechanical and adhesion information is crucial for understanding the behavior of "this compound" particles in various environments and their interactions with other materials. spmtips.commit.eduri.se

Particle Size and Agglomeration State Analysis in Aqueous Dispersions

The behavior and efficacy of "this compound" in aqueous environments, such as biological fluids, are significantly influenced by the size and dispersion state of its constituent particles. Various light scattering techniques are fundamental in characterizing these properties. researchgate.netanton-paar.comwikipedia.org

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a widely used non-destructive technique for determining the size distribution of particles, typically in the nanometer to lower micrometer range, suspended in a liquid. anton-paar.comwikipedia.orgmdpi.comhoriba.comyoutube.com DLS measures the random fluctuations in the intensity of light scattered by particles undergoing Brownian motion. mdpi.comhoriba.comyoutube.com Smaller particles move faster due to Brownian motion, causing more rapid fluctuations in scattered light intensity compared to larger particles. mdpi.comyoutube.com The analysis of these fluctuations using autocorrelation functions allows for the calculation of the particles' translational diffusion coefficient. mdpi.comhoriba.comyoutube.com The hydrodynamic diameter (Dh) is then derived from the diffusion coefficient using the Stokes-Einstein equation, which relates the particle size to its mobility in a fluid. anton-paar.comhoriba.com

DLS is particularly valuable for characterizing the microphysical structure of materials like "this compound" in aqueous suspensions, providing insights into the size of individual particles and the presence of agglomerates. researchgate.net Multi-angle DLS (MADLS) can enhance the resolution of particle size distributions, especially in multi-component samples. malvernpanalytical.com

Investigation of Agglomerate Breakdown and Dispersion Stability in Chemical Solvents

The tendency of particles to form agglomerates and the stability of these dispersions in various chemical environments are crucial properties for materials like "this compound". Agglomeration involves the adhesion of fine crystals into larger aggregates, which can impact properties such as flowability and density. mdpi.com Studies on materials related to the composition of "this compound" have utilized laser light scattering to determine the microphysical structure, including the presence and size of agglomerates in aqueous and acidic suspensions. researchgate.net It has been observed that agglomerates in such systems can be broken down. researchgate.net

Dispersion stability is influenced by factors such as particle surface charge (often assessed by zeta potential), van der Waals forces, and the properties of the solvent, including its polarity. mdpi.comyale.eduentegris.comresearchgate.netnih.gov Solvents with higher polarity can exhibit stronger adsorption forces on crystal surfaces, potentially inhibiting crystal growth and adhesion, thus reducing agglomeration. mdpi.com The stability of nanoparticle dispersions is also affected by particle size, with larger particles sometimes showing reduced tendencies to agglomerate. researchgate.net Assessing dispersion stability often involves monitoring particle size over time. yale.edu

Porous Structure and Surface Area Characterization

The porous structure and surface area of "this compound" contribute significantly to its functional properties, such as reactivity and adsorption capacity. Techniques based on gas adsorption are widely used for this characterization.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area of a material. It is based on the principle of gas adsorption, typically nitrogen, onto the surface of the material at a low temperature. By analyzing the amount of gas adsorbed at different partial pressures, the BET theory allows for the calculation of the total surface area, including the surface area within pores. While specific BET data for "this compound" were not found in the provided snippets, related materials like "almagate" are noted to have a large specific area researchgate.net, suggesting that BET analysis is relevant for characterizing the surface properties of "this compound" systems, given their compositional similarity to porous metal hydroxides and carbonates.

Impact of Porosity on Chemical Accessibility and Reactivity

The porous structure within "this compound" systems, arising from the inherent properties of its constituent materials like hydrotalcite and amorphous aluminum hydroxide, significantly influences the diffusion and interaction of chemical species. Porosity encompasses various parameters, including total pore volume, pore size distribution, and specific surface area. These parameters dictate the pathways and available sites for chemical reactions to occur.

Research on materials analogous to the components of "this compound," such as layered double hydroxides (LDHs) and hydrotalcites, provides valuable insights into the relationship between porosity and chemical behavior. High surface area and well-developed porosity in these materials have been linked to enhanced chemical accessibility and reactivity. atamanchemicals.commdpi.com For instance, studies on hydrotalcite composites have shown that high dispersion of small particles and high developed porosity contribute to a significant increase in mesoporosity, leading to a higher concentration of accessible catalytic sites and improved catalytic performance. atamanchemicals.com

Detailed research findings on hydrotalcites demonstrate this relationship quantitatively. For example, a study on the mechano-chemical effects on hydrotalcite showed that milling decreased the specific surface area from 97 m²/g to 5.7 m²/g and the total pore volume from 0.41 cm³/g to 0.01 cm³/g. This reduction in porosity was correlated with a lower capacity for molybdate (B1676688) ion exchange, indicating reduced chemical accessibility and reactivity. researchgate.netgeoscienceworld.org Another study investigating potassium salt-loaded hydrotalcites reported BET surface areas ranging from 90 to 207 m²/g, with variations in pore volume depending on the intercalated anion. acs.org These studies highlight that the textural properties, directly related to porosity, are crucial for the material's interaction with external chemical species.

The impact of porosity on chemical accessibility and reactivity in "this compound" systems can be conceptually summarized as follows:

Increased Surface Area: Provides more available sites for chemical interactions, such as adsorption or catalytic reactions.

Optimized Pore Size Distribution: Facilitates efficient diffusion of reactants to the interior of the material and products away from the reaction sites.

Higher Total Pore Volume: Allows for greater uptake of liquids or gases, increasing the potential for chemical reactions within the material's bulk.

Variations in the synthesis or processing of "this compound" can alter its porous structure, consequently impacting its performance in applications that rely on chemical reactivity or accessibility. Controlling the microstructure, particularly the porosity, is therefore a key factor in optimizing the functional properties of "this compound" systems.

The following table illustrates representative data trends observed in research on hydrotalcites and similar materials, demonstrating the link between porosity parameters and a measure of chemical activity (e.g., adsorption capacity or relative reaction rate). While specific data for "this compound" directly correlating porosity to reactivity was not found, these findings on its components and related materials support the principles discussed.

Material Type (Representative of this compound Components)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Representative Chemical Activity (Arbitrary Units)
Hydrotalcite (High Porosity) acs.orgresearchgate.net90 - 2070.2 - 0.41High (e.g., Adsorption, Catalysis)
Hydrotalcite (Low Porosity, e.g., Milled) researchgate.netgeoscienceworld.org< 10< 0.05Low (e.g., Adsorption, Reactivity)
Amorphous Aluminum Hydroxide (Conceptual)Variable (Potentially High)VariableModerate to High (e.g., Adsorption, Acid Neutralization)

Note: The "Representative Chemical Activity" values are illustrative and based on observed trends in related research where higher porosity generally correlates with increased activity in adsorption or catalytic processes. Actual values would depend on the specific chemical reaction and conditions.

Chemical Reactivity and Interaction Studies of Almagcit Non Biological Contexts

In Vitro Acid-Base Reactivity and Neutralization Chemistry

The acid-base reactivity of almagcit is primarily attributed to the presence of basic components such as aluminum hydroxide (B78521), magnesium hydroxide, and magnesium carbonate. These phases are capable of consuming protons from acidic solutions, leading to a neutralization effect.

Mechanistic Elucidation of Proton Consumption by Aluminum and Magnesium Hydroxide/Carbonate Phases

The neutralization chemistry of this compound involves the reaction of its constituent hydroxide and carbonate phases with acids. Aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂) react with acids to form corresponding salts and water. For example, the reaction with a strong acid like hydrochloric acid (HCl) can be represented as:

Al(OH)₃ (s) + 3HCl (aq) → AlCl₃ (aq) + 3H₂O (l) Mg(OH)₂ (s) + 2HCl (aq) → MgCl₂ (aq) + 2H₂O (l)

Magnesium carbonate (MgCO₃) reacts with acids to produce a salt, water, and carbon dioxide gas:

MgCO₃ (s) + 2HCl (aq) → MgCl₂ (aq) + H₂O (l) + CO₂ (g)

Hydrotalcite, a layered double hydroxide, also contributes to acid neutralization through the reaction of its hydroxide layers and the exchange of interlayer anions with those from the acid. The consumption of protons by these phases leads to an increase in pH, effectively neutralizing the acidic environment. longdom.orglibretexts.org Metal removal mechanisms during neutralization can include precipitation, adsorption, and co-precipitation. mdpi.com

Kinetic Studies of Acid Neutralization Rates in Simulated Chemical Environments

Studies on the acid neutralization capacity of materials containing aluminum and magnesium hydroxides and carbonates, similar to the components of this compound, have investigated the kinetics of these reactions. The rate of acid neutralization can vary depending on the specific composition and physical form of the material. researchgate.net For instance, the rate of acid neutralization by calcium carbonate, a related carbonate material, can be represented by a rate equation that considers the available surface area. wrc.org.zaresearchgate.net

Research indicates that the neutralization reaction can be relatively fast, with significant pH increases and metal removal observed within minutes in some cases involving alkaline neutralizers. mdpi.com The kinetics are influenced by factors such as the concentration of the acid, the amount of the neutralizing agent, and the physical characteristics of the solid phase.

Influence of Microphysical Structure on Chemical Reactivity Kinetics

The microphysical structure of this compound, including its particle size and surface area, significantly influences its chemical reactivity kinetics, particularly in heterogeneous reactions with acidic solutions. A larger surface area provides more active sites for the reaction to occur, leading to a faster reaction rate. mdpi.comunacademy.combbc.co.uk

Smaller particles, having a higher surface area to volume ratio, generally exhibit increased reactivity. mdpi.comunacademy.combbc.co.uksamaterials.com This principle is observed in various chemical processes, including catalysis and adsorption, where the effectiveness of a solid material is closely linked to its exposed surface area. samaterials.comucl.ac.uk In the context of acid neutralization, a material with a finer particle size or greater porosity would typically react more quickly with an acidic solution compared to a material with larger particles and lower surface area, assuming similar chemical composition. mdpi.comunacademy.combbc.co.uk The presence of small particles in materials like hydrotalcites has been linked to better interaction and faster release of ions due to high specific surface area. researchgate.net

Adsorption and Ion Exchange Properties with Model Chemical Species

Beyond acid neutralization, this compound's components exhibit properties related to adsorption and ion exchange, allowing them to interact with various chemical species in a non-biological context. These interactions are governed by the surface chemistry and structural characteristics of the material.

Quantitative Assessment of Sorption Capacities for Anions and Cations

Materials containing aluminum hydroxide, magnesium hydroxide, and magnesium carbonate have demonstrated the capacity to adsorb various substances. researchgate.netwebmd.com The sorption capacity, which is a quantitative measure of how much of a substance can be adsorbed by the material, is influenced by factors such as the surface area of the adsorbent and the concentration of the adsorbate. researchgate.net

Layered double hydroxides, like hydrotalcite found in this compound, are known for their ability to exchange interlayer anions. researchgate.net This anionic exchange capacity allows them to sorb anions from a solution, replacing the anions initially present in the interlayer space. The specific capacity for different anions would depend on factors such as charge density and ionic size.

While specific quantitative data for this compound's sorption capacity for a wide range of model chemical species in non-biological settings were not extensively detailed in the search results, the known properties of its components suggest that it would exhibit measurable adsorption and ion exchange capacities for certain anions and potentially some cations under specific chemical conditions.

Theoretical and Computational Chemistry Approaches to Almagcit Systems

Density Functional Theory (DFT) Calculations for Constituent Phases

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of the constituent phases of "almagcit."

DFT calculations are employed to model the electronic structure of hydrotalcite-like compounds, which are a major component of "this compound". These calculations provide a deep understanding of the material's structural and electronic properties. Models have been developed using periodic boundary conditions to simulate the electronic structure of various LDHs, such as those containing zinc, magnesium, and aluminum. acs.orgresearchgate.net

The analysis of the electronic structure often involves examining the projected density of states (PDOS), which can reveal the acid and basic sites within both dehydrated and hydrated structures. researchgate.net The bonding in these materials is complex, involving covalent interactions within the hydroxide (B78521) layers and weaker interactions, such as hydrogen bonding, in the interlayer region. Studies have shown that the incorporation of different metal cations, like iridium single atoms in a NiFe LDH, can enhance metal-oxygen hybridization and raise the O 2p band center, which has implications for the material's catalytic properties. acs.org The charge transfer between anions and the host layers is a key factor in the stability and reactivity of these compounds, with stronger hydrogen bonding and greater charge transfer making anions more difficult to exchange.

DFT is a critical tool for studying adsorption phenomena on the surfaces of aluminum hydroxide, the other key component of "this compound." These calculations help in understanding how various molecules and ions interact with the surface, which is crucial for applications in catalysis and environmental remediation.

Research has shown that the adsorption of species like arsenate onto aluminum hydroxide surfaces is energetically favorable, with DFT results corroborating experimental findings that inner-sphere complexes are preferred. mdpi.com Specifically, a bridging bidentate (BB) configuration is often found to be more stable than other configurations. mdpi.com The adsorption energies can be significant; for example, the adsorption energy for F- on a hydrotalcite surface was calculated to be as low as -300.565 kJ mol⁻¹. This strong interaction is often facilitated by the formation of hydrogen bonds between the adsorbate and the surface hydroxyl groups. DFT simulations have also been used to study the adsorption of monomeric hydroxy aluminum species on various surfaces, revealing that adsorption is more stable on surfaces with permanent negatively charged sites created by ionic substitution. acs.orgacs.orgnih.gov

The table below presents DFT-calculated adsorption energies for various hydroxyl aluminum species on different surfaces, illustrating the influence of surface composition on adsorption stability.

DFT calculations can accurately predict the vibrational frequencies of the constituent phases of "this compound," which can then be compared with experimental infrared (IR) and Raman spectroscopy data. This comparison helps in the interpretation of experimental spectra and the structural characterization of the materials.

Simulated infrared spectra for hydrotalcite-like compounds have been generated using wavenumbers obtained from DFT calculations. acs.org These simulations can identify the vibrational modes corresponding to different functional groups, such as the O-H stretching modes. The calculations have shown that interactions between interlayer water molecules and anions cause a downshift in the calculated vibrational wavenumbers of water O-H stretching modes to below 3420 cm⁻¹, consistent with experimental IR spectra. researchgate.net For brucite (Mg(OH)₂), a structural analogue to the layers in hydrotalcite, computational methods have been used to analyze vibrational motions and compare them with experimental data, helping to resolve assignments of different vibrational modes. randallcygan.comacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For "this compound," MD provides insights into the dynamic processes occurring at interfaces and within the material's structure.

MD simulations are essential for understanding the behavior of water molecules at the surfaces and within the interlayer spaces of "this compound's" hydrotalcite component. These simulations reveal details about hydration, swelling, and the structure of water layers. nih.gov

Simulations have shown that the swelling of hydrotalcite is dependent on the degree of hydration, with stable hydration states corresponding to specific numbers of water molecules in the interlayer. acs.org For instance, a stable state for chloride-intercalated hydrotalcite is observed with two water molecules per chloride ion. acs.org The interaction of water with the hydroxide layers is primarily controlled by the formation of a hydrogen-bonding network. acs.orgresearchgate.net At the surface, water can form an electric double layer, with a distinct structure and dynamic properties compared to bulk water. jst.go.jp The hydration energy, which reflects the affinity of water for the interlayer, can be calculated from MD simulations to understand the stability of different hydration states. acs.orgacs.org

MD simulations provide a way to investigate the mobility of ions and water molecules within the interlayer gallery of the hydrotalcite structure, which is critical for its applications in anion exchange and as a barrier material. jst.go.jp

The diffusion coefficients of anions and water molecules can be calculated from MD trajectories. nih.govjst.go.jp These simulations show that diffusion primarily occurs in the two-dimensional plane of the interlayer. The diffusion coefficient is influenced by factors such as the type of anion, the water content, and the interlayer spacing. jst.go.jpacs.org For example, in some systems, the self-diffusion coefficient of the intercalated anion decreases as the amount of water in the interlayer is reduced. acs.org However, in other cases, removing water can create empty space, leading to an increase in ion mobility. acs.org The transport of hydroxide ions, in particular, can occur through both standard diffusion (vehicular mechanism) and proton hopping (Grotthuss mechanism), facilitated by the strong hydrogen bond network in the interlayer gallery. researchgate.net

Based on an extensive review of scientific literature, it has been determined that "this compound" is not a distinct chemical compound but rather a term used to describe a mixture of substances. Research indicates that this compound is composed of hydrotalcite, magnesium hydroxycarbonate, and/or magnesium carbonate, combined with amorphous aluminum hydroxide researchgate.netsemanticscholar.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. One source also refers to it as a magnesium-aluminium-silicate-hydrate google.com.

Due to the nature of this compound as a mixture, there is no specific scientific literature available that corresponds to the detailed theoretical and computational chemistry approaches outlined in the user's request. The highly specific topics of:

Simulations of Particle-Particle Interactions and Aggregation in Solvents

Thermodynamic Modeling for Phase Stability and Chemical Equilibrium

Prediction of Solubility Products and Precipitation Equilibria in Aqueous Solutions

Phase Diagram Development for Complex Multi-Metal Hydroxycarbonate Systems

Energetic Analysis of Amorphous to Crystalline Transitions

are subjects of research for well-defined, single chemical compounds. As "this compound" is a variable composition material, such specific and fundamental thermodynamic and computational data are not available for it as a singular entity.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate, detailed research findings and data tables for a compound named "this compound." Any attempt to do so would not be factually accurate.

Analytical Method Development and Validation for Almagcit Research

Development of Robust Quantitative Assays for Constituent Aluminum, Magnesium, and Carbonate

Accurate determination of the elemental and anionic composition of Almagcit is fundamental to understanding its chemical structure and behavior. A combination of analytical techniques is typically employed to quantify the key constituents: aluminum, magnesium, and carbonate.

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) for Elemental Quantification

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a widely used technique for the qualitative and quantitative analysis of inorganic elements. alfa-chemistry.com It is particularly well-suited for determining the concentrations of metals like aluminum and magnesium in various matrices. alfa-chemistry.comnih.govscience.gov

In the analysis of this compound, samples are typically subjected to an appropriate digestion method to bring the aluminum and magnesium into solution before analysis by ICP-AES. Acid digestion, such as with dilute hydrochloric acid or nitric acid, is a common approach for inorganic materials. researchgate.netnih.gov For complex matrices like aluminum silicate (B1173343), more rigorous methods involving hydrofluoric acid digestion in pressurized vessels may be necessary to achieve high recoveries of aluminum. nih.gov

ICP-AES offers advantages such as multi-elemental analysis capability and reduced matrix interference compared to some other atomic spectroscopy techniques due to the high temperature of the plasma. alfa-chemistry.comnih.gov Quantitative analysis is performed by measuring the intensity of characteristic spectral lines emitted by the excited atoms of each element, typically using calibration curves prepared from standard solutions of known concentrations. alfa-chemistry.com

Studies have demonstrated the application of ICP-AES for quantifying magnesium and aluminum in various inorganic and biological samples. researchgate.netmdpi.com For instance, ICP-AES has been used to determine magnesium and calcium, with potential suppression effects from other inorganic components being addressed through techniques like internal standardization and matrix matching. researchgate.net The typical wavelengths used for ICP-AES analysis of calcium and magnesium are around 393.366 nm and 279.553 nm, respectively. qasac-americas.org

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Hydration States

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is invaluable for understanding the thermal decomposition behavior of this compound and for determining its hydration state and carbonate content.

Materials containing aluminum, magnesium, and carbonate, such as aluminum-magnesium hydroxycarbonates (layered double hydroxides), exhibit characteristic weight losses at specific temperature ranges corresponding to the removal of adsorbed water, interlayer water, dehydroxylation of the brucite-like layers, and decarbonization (loss of carbonate). mdpi.commsaweb.org

For example, TGA curves of aluminum-magnesium hydroxycarbonate materials show initial weight loss below 100 °C attributed to physically absorbed water. mdpi.com Further weight loss between approximately 200 °C and 300 °C is often related to the removal of water molecules from the interlayer galleries. mdpi.commsaweb.org A significant weight loss stage typically observed between 300 °C and 500 °C corresponds to the dehydroxylation of the metal hydroxide (B78521) layers and the complete removal of interlayer carbonate anions. mdpi.commsaweb.org Studies on magnesium carbonate also show decomposition into magnesium oxide and carbon dioxide in the range of 400-500 °C. researchgate.netcdnsciencepub.com

By carefully analyzing the TGA curve and the corresponding derivative thermogravimetry (DTG) curve, which shows the rate of weight change, the temperatures at which these decomposition events occur and the associated mass losses can be determined. This information allows for the quantification of water content (both adsorbed and interlayer) and carbonate content within the this compound structure.

Table 1 presents illustrative data on the typical weight loss regions observed for aluminum-magnesium hydroxycarbonate materials, which can be relevant to the TGA analysis of this compound:

Temperature Range (°C)Attributed Event
< 100Loss of adsorbed water
200 - 300Loss of interlayer water
300 - 500Dehydroxylation & Carbonate decomposition

Note: Specific temperature ranges and weight losses can vary depending on the exact composition, crystallinity, and synthesis method of the material.

Ion Chromatography for Anion Analysis (e.g., Carbonate, Hydroxide)

Ion Chromatography (IC) is a powerful technique for the separation and determination of inorganic anions and cations in various sample matrices. mdpi.comacs.org It is particularly useful for quantifying anions such as carbonate and potentially hydroxide in dissolved this compound samples.

In IC, ions are separated based on their affinity for a stationary phase (typically an ion-exchange resin) and detected by a conductivity detector. mdpi.comlcms.cz For anion analysis, a suitable eluent, often containing a mixture of carbonate and bicarbonate or a hydroxide solution, is passed through the column. lcms.czresearchgate.netlcms.cz To prevent interference from dissolved carbon dioxide forming carbonate, eluents are typically degassed. mdpi.com

Quantitative analysis of carbonate involves injecting a dissolved sample of this compound (prepared under conditions that ensure carbonate is in a soluble form) onto the IC system. The separated carbonate ions are detected, and their concentration is determined by comparison to a calibration curve generated using standard solutions of known carbonate concentration. mdpi.com

IC methods have been developed and validated for the determination of various inorganic anions in complex matrices like wastewater and biological samples. mdpi.comlcms.cz The sensitivity, stability, and selectivity of IC with conductivity detection make it a method of choice for determining multiple anions in a single run. mdpi.com

Standardization of Characterization Protocols for Heterogeneous Inorganic Composites

Standardization of characterization protocols is essential to ensure consistency, comparability, and reliability of research findings across different laboratories and studies involving heterogeneous inorganic composites like this compound. Due to the inherent variability that can exist in the composition, particle size, crystallinity, and morphology of such materials, standardized procedures for sampling, sample preparation, and analysis are critical.

Standardization efforts involve defining precise steps for each stage of the analytical process, from the initial receipt of the material to the final data reporting. This includes:

Sampling procedures: Ensuring representative samples are taken from a potentially non-uniform batch.

Sample preparation: Establishing consistent methods for drying, grinding, sieving, and digestion or dissolution to minimize variations introduced at this stage. For heterogeneous materials, the particle size distribution can significantly impact the analysis, particularly for techniques like TGA or methods requiring complete dissolution. cdnsciencepub.com

Instrument calibration and operation: Specifying calibration procedures, quality control checks, and instrument parameters for techniques like ICP-AES, TGA, and IC to ensure accurate and reproducible measurements.

Data analysis and reporting: Defining how data is processed, interpreted, and reported, including the use of appropriate statistical methods and units.

Standardization bodies and research consortia often play a role in developing and promoting these protocols. Adherence to standardized methods improves the reliability of analytical results and facilitates the comparison of data generated in different laboratories, which is crucial for advancing the understanding of this compound.

Development of Reference Materials for this compound Research

Reference materials (RMs), particularly certified reference materials (CRMs), are indispensable tools for quality assurance in chemical analysis. tandfonline.comresearchgate.net For this compound research, developing well-characterized reference materials is vital for validating analytical methods, ensuring the accuracy of measurements, and enabling the comparability of results between laboratories.

A reference material for this compound would ideally be a homogeneous and stable material with a well-established composition of aluminum, magnesium, and carbonate, along with other potential components or impurities. The development of such RMs involves several key steps:

Material acquisition and processing: Obtaining a sufficient quantity of representative this compound material and processing it (e.g., grinding, sieving, blending) to achieve homogeneity. tandfonline.com

Homogeneity and stability testing: Rigorously testing the material to ensure that the composition is uniform throughout the batch and remains stable over time under specified storage conditions. tandfonline.comresearchgate.net Homogeneity is particularly important for heterogeneous materials. researchgate.netresearchgate.net

Characterization and certification: Determining the concentration of the target analytes (aluminum, magnesium, carbonate) using multiple independent analytical methods and laboratories. tandfonline.com This collaborative effort leads to the certification of the material, providing certified values and their associated uncertainties. tandfonline.com

Documentation: Providing comprehensive documentation detailing the material's preparation, characterization data, certified values, uncertainties, and instructions for proper use and storage.

The availability of this compound reference materials allows researchers to verify the performance of their analytical methods, calibrate instruments accurately, and participate in inter-laboratory comparison studies. tandfonline.comusgs.gov While the search results highlight the importance of CRMs for inorganic analysis in various matrices tandfonline.comresearchgate.netbam.de, specific CRMs for "this compound" may need to be developed given its potential as a specific formulation.

Inter-laboratory Validation Studies for Reproducibility and Comparability of Research Findings

Inter-laboratory validation studies, also known as collaborative trials or round robin tests, are crucial for evaluating the performance of analytical methods and assessing the comparability and reproducibility of results obtained by different laboratories. researchgate.netelsevier.comoup.com For this compound research, these studies help to ensure that analytical data generated across various research groups are reliable and can be confidently compared.

In an inter-laboratory study, multiple laboratories analyze identical portions of a homogeneous test material using a defined analytical method. oup.com The results from all participating laboratories are then statistically analyzed to determine the method's precision (repeatability and reproducibility) and accuracy (bias). researchgate.net

Key aspects of inter-laboratory validation studies include:

Selection of participants: Involving a diverse group of laboratories with relevant expertise and instrumentation. oup.com

Preparation and distribution of test materials: Providing homogeneous and stable samples to all participating laboratories. researchgate.netoup.com

Defined analytical protocol: Ensuring all laboratories follow the same detailed analytical method. oup.com

Statistical analysis of results: Using appropriate statistical methods to evaluate the spread of results within and between laboratories. researchgate.net Parameters such as repeatability standard deviation (variation within a laboratory) and reproducibility standard deviation (variation between laboratories) are determined. europa.eu

Reporting and evaluation: Summarizing the findings and identifying potential sources of variability or bias.

Inter-laboratory studies are essential for validating new analytical methods before their widespread adoption and for demonstrating the competence of laboratories. researchgate.net They play a vital role in quality assurance systems and are often a requirement for laboratory accreditation. elsevier.comoup.com Studies have been conducted to validate methods for inorganic substances in various matrices through inter-laboratory comparisons. europa.eunih.gov Participation in such studies enhances confidence in the analytical data generated for this compound and supports collaborative research efforts.

Emerging Research Directions and Unresolved Questions in Almagcit Chemistry

Advanced Elucidation of Amorphous Aluminum Hydroxide (B78521) Structure and Reactivity within the Composite

Amorphous aluminum hydroxide, a key component identified in "almagcit," possesses a disordered structure with a high water content. Unlike its crystalline counterparts, the precise atomic arrangement and the nature of its reactive sites are less well-defined, posing a significant challenge to full characterization. Research is ongoing to develop advanced techniques to probe the short-range order and structural elements within this amorphous phase.

The reactivity of amorphous aluminum hydroxide is known to differ from crystalline forms. Studies have shown its ability to bind calcium hydroxide and inhibit alkali-silica reactions in cementitious materials, highlighting its distinct chemical behavior. Within the context of the "this compound" composite, understanding how the amorphous aluminum hydroxide interacts with the other phases (hydrotalcite, magnesium carbonate/hydroxycarbonate) is crucial. Unresolved questions include the specific mechanisms of acid neutralization by the amorphous component within the composite environment and how its reactivity is influenced by the presence of the crystalline phases. The ambiguity in terminology and the complexity of synthesizing pure amorphous aluminum compounds further hinder comprehensive study.

Systematic Investigation of the Interfacial Chemistry between Crystalline and Amorphous Phases

The performance and properties of the "this compound" composite are significantly influenced by the interfaces between its constituent amorphous aluminum hydroxide and crystalline phases (hydrotalcite, magnesium carbonate/hydroxycarbonate). Research into the interfacial chemistry of similar systems, such as crystalline and amorphous aluminum oxides and hydroxides or metal/composite interfaces, provides valuable insights.

Development of Novel Synthetic Routes to Control Particle Morphology and Surface Energetics

Controlling the particle morphology and surface characteristics of the components within the "this compound" composite is critical for tailoring its properties. Various synthesis methods have been explored for related materials like magnesium hydroxide and layered double hydroxides, including co-precipitation, hydrothermal synthesis, and mechanochemical approaches. These studies emphasize the impact of synthesis parameters on particle size, shape (e.g., hexagonal plates, spherical nanostructures), and crystallinity.

Here is a table summarizing some synthesis parameters and their reported effects on related materials:

Synthesis MethodMaterial SynthesizedKey Parameters InvestigatedReported Effects on Morphology/CrystallinitySource
Mechanochemical ApproachMg–Al Layered Double HydroxidesGrinding time, Mg:Al ratio, water contentControlled size (52–130 nm) and morphology (hexagonal plates, spherical)
Hydrothermal SynthesisMagnesium HydroxideMgO concentration, temperature, timeControlled purity, particle size, and morphology (hexagonal flakes)
Hydrothermal ProcessHexagonal Plate-shaped Mg(OH)₂Alkaline mineralizer, Mg source, mediumUniform morphology, superior dispersibility, enhanced compatibility
Spinning Disk ReactorMagnesium HydroxideRotation speed, reactant concentration, flow rateInfluenced particle size (50-80 nm length, 10 nm thickness lamellar particles)
Hydrothermal Dissolution-PrecipitationHydrotalciteReaction temperature and timeInfluenced formation of hydromagnesite (B1172092) vs. hydrotalcite, crystallinity

Exploring the Chemical Behavior of "this compound" under Extreme Conditions (e.g., High Pressure, Temperature)

Investigating the behavior of the "this compound" composite under extreme conditions, such as high pressure and temperature, is important for understanding its stability and potential applications beyond its traditional use. Research on the thermal decomposition of aluminum hydroxide and magnesium hydroxide provides a foundation, showing decomposition at elevated temperatures with the release of water and formation of metal oxides. Magnesium hydroxide, for instance, is used as a flame retardant due to its endothermic decomposition at approximately 330°C.

For the "this compound" composite, understanding how the different phases behave and interact under extreme conditions is a key research area. Questions include:

How does the amorphous aluminum hydroxide transform at high temperatures within the composite matrix?

How do the crystalline phases (hydrotalcite, magnesium carbonate/hydroxycarbonate) influence the thermal decomposition pathways of the amorphous component?

What are the high-pressure behaviors of these mixed hydroxide/carbonate systems?

Can extreme conditions be used to synthesize novel phases or modify the structure and properties of the composite?

Studies on magnesium hydroxide hydration under controlled pressure and temperature provide insights into the potential for manipulating these materials under non-ambient conditions. Further research is needed to systematically explore the phase transformations, structural integrity, and chemical reactivity of "this compound" under a wide range of extreme conditions.

Computational Design and Prediction of "this compound" Variants with Tailored Chemical Interactions

Computational methods are increasingly being used in materials science to design and predict the properties of new materials. While direct computational studies on "this compound" under this specific name may be limited due to its composite nature, the principles of computational design applied to related metal oxides, hydroxides, and layered materials are highly relevant.

Emerging research involves using quantum mechanical methods to understand interfacial phenomena and design functionalized materials. Computational frameworks are being developed for designing aluminum alloys and modeling nanocomposites. For "this compound," computational approaches can be employed to:

Model the atomic and electronic structure of the amorphous aluminum hydroxide phase and its interfaces with the crystalline components.

Predict the stability and reactivity of different structural arrangements within the composite.

Investigate the diffusion of ions and molecules within the material.

Design hypothetical "this compound" variants with tailored compositions or structures to optimize specific chemical interactions, such as enhanced acid neutralization capacity or improved thermal stability.

Challenges lie in accurately modeling the disordered nature of the amorphous phase and the complexity of the interfaces within the composite. However, advancements in computational power and algorithms are making such investigations increasingly feasible.

Integration of Machine Learning for Predicting "this compound" Chemical Performance Based on Synthesis Parameters and Structural Features

The complex relationship between the synthesis parameters, structural features (including the characteristics of both amorphous and crystalline phases and their interfaces), and the chemical performance of the "this compound" composite makes it an ideal candidate for machine learning applications. Machine learning is already being used to optimize synthesis parameters and predict the performance of related materials like hydroxide-based electrocatalysts and mixed metal oxides.

For "this compound," machine learning models can be trained on experimental data correlating synthesis conditions (e.g., precursor concentrations, temperature, reaction time, aging), structural characteristics (e.g., phase composition, crystallinity, particle size and morphology, specific surface area, pore size distribution), and chemical performance metrics (e.g., acid neutralization capacity, reaction kinetics, thermal decomposition profile).

Potential applications of machine learning in "this compound" research include:

Predicting the optimal synthesis parameters to achieve a desired composite composition and structure.

Forecasting the chemical performance of a batch of "this compound" based on its structural characterization.

Identifying the key structural features that most significantly influence specific chemical properties.

Accelerating the discovery of new synthesis routes or composite formulations with improved performance.

The availability of comprehensive and well-curated experimental data is crucial for the successful application of machine learning in this area.

Here is a table illustrating the potential application of machine learning in predicting material properties based on synthesis and structure:

Input Data (Features)Machine Learning ModelOutput Data (Predicted Performance)Source Context (Related Materials)
Precursor ratios, synthesis conditionsNeural NetworkElectrocatalytic performance (overpotentials)Hydroxide-based electrocatalysts
Experimental features (likely synthesis parameters)Kernel ClassificationPhase formation (single-phase synthesizability)Ternary spinel (Mixed Metal Oxides)
Geometric descriptors, atomic coordinates, atom typesVarious (SVM, XGBoost, Random Forest, GNN, Transformer, MLP)Adsorption curves, band gaps, reaction pathways, free energy diagramsMetal-Organic Frameworks (MOFs), heterogeneous catalysts, amorphous phases

Q & A

How can researchers formulate a focused research question to investigate almagcit's chemical or pharmacological properties?

Methodological Answer:
Use the PICOT framework to structure the question, ensuring clarity in defining:

  • Population/Problem : The specific biological system, cell type, or condition affected by this compound.
  • Intervention/Indicator : The dosage, administration method, or measurable property of this compound.
  • Comparison : Control groups or alternative compounds for benchmarking.
  • Outcome : Quantifiable endpoints (e.g., efficacy, toxicity, binding affinity).
  • Time Frame : Duration of exposure or observation.
    Example: "In vitro, how does this compound (50–100 µM) compared to cisplatin affect apoptosis rates in ovarian cancer cells over 72 hours?" .

What experimental design principles should guide preliminary studies on this compound's efficacy?

Methodological Answer:
Adopt a pretest-posttest control group design to minimize bias:

  • Experimental Group : Exposed to this compound under controlled conditions (e.g., varying concentrations, temperatures).
  • Control Group : Treated with a placebo or standard compound.
  • Variables : Clearly define independent (e.g., this compound concentration) and dependent variables (e.g., cell viability).
  • Replication : Conduct triplicate trials to ensure reproducibility (see Table 1 for a template).
GroupTreatmentMeasurement Time Points
ExperimentalThis compound (50 µM)0h, 24h, 48h, 72h
ControlPhosphate-buffered saline0h, 24h, 48h, 72h
.

How should a systematic literature review on this compound be conducted to identify research gaps?

Methodological Answer:
Follow these steps:

Database Selection : Use academic databases (e.g., PubMed, Scopus) and keywords like "this compound synthesis," "mechanism of action," or "toxicity profile."

Inclusion Criteria : Prioritize peer-reviewed articles (past 10 years), excluding non-English studies or those lacking experimental data.

Screening : Review abstracts to exclude irrelevant studies (e.g., industrial applications, non-academic sources).

Data Extraction : Tabulate findings on this compound’s properties, contradictions, and methodological limitations (see Table 2).

Study IDKey FindingMethodology UsedLimitations
1This compound inhibits kinase XIn vitro assayNo in vivo validation
2Low solubility at pH < 7HPLC analysisLimited concentration range tested
.

How can contradictory data about this compound's biological activity be resolved?

Methodological Answer:

  • Methodological Review : Compare experimental conditions across studies (e.g., solvent used, cell line variability). For instance, solubility discrepancies may arise from pH differences in buffer solutions.
  • Replication Studies : Reproduce key experiments using standardized protocols (e.g., ISO guidelines for cytotoxicity assays).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

What advanced experimental designs are suitable for studying multifactorial interactions involving this compound?

Methodological Answer:
Employ a factorial design to test interactions between variables:

  • Variables : Investigate combined effects of this compound concentration, temperature, and co-administered compounds.
  • Design Matrix : Use a 2×2 factorial setup (e.g., low/high concentration × presence/absence of adjuvant).
  • Analysis : Apply ANOVA to identify synergistic, additive, or antagonistic effects .

How can theoretical frameworks enhance the interpretation of this compound's mechanism of action?

Methodological Answer:

  • Link to Existing Theories : For example, apply molecular docking simulations to align findings with receptor-binding theories.
  • Hypothesis Refinement : Use the "lock-and-key" model to generate testable hypotheses about this compound’s interaction with target proteins.
  • Conceptual Diagrams : Visualize mechanisms using tools like PyMOL or ChimeraX to guide experimental validation .

What methodological strategies ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation : Report reaction conditions (e.g., solvent purity, catalyst ratios) in line with the Beilstein Journal of Organic Chemistry guidelines.
  • Characterization Data : Provide NMR, HPLC, and mass spectrometry profiles for novel derivatives.
  • Supplementary Materials : Archive raw data and spectra in open-access repositories (e.g., Zenodo) .

Tables for Reference

Table 1 : Example experimental design for this compound efficacy testing.
Table 2 : Literature review data extraction template.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.